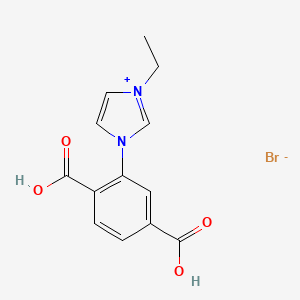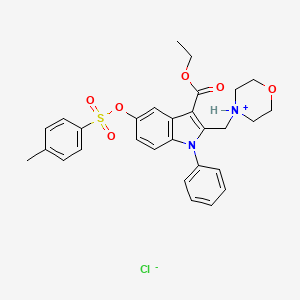
3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide is a chemical compound that belongs to the class of imidazolium salts It is characterized by the presence of an imidazolium ring substituted with a 2,5-dicarboxyphenyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide typically involves the reaction of 2,5-dicarboxybenzoic acid with 1-ethylimidazole in the presence of a brominating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide.
Coordination Reactions: The carboxylate groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers.
Esterification: The carboxylate groups can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium chloride or potassium iodide.
Coordination Reactions: Conducted in solvents like DMF or ethanol, with metal salts such as copper(II) nitrate or zinc(II) acetate.
Esterification: Performed in the presence of an acid catalyst, such as sulfuric acid, and an alcohol, under reflux conditions.
Major Products
Substitution Reactions: The major products are the corresponding halide salts.
Coordination Reactions: The major products are metal-organic frameworks or coordination polymers.
Esterification: The major products are esters of the carboxylate groups.
Aplicaciones Científicas De Investigación
3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide primarily involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes or frameworks, which can exhibit unique properties such as fluorescence or catalytic activity. The imidazolium ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the structures formed.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(3,5-dicarboxyphenyl)pyridine: Another compound with carboxylate groups that can form coordination polymers.
3,5-Dicarboxyphenyl)terephthalamide: Used in the synthesis of metal-organic frameworks with similar applications.
Uniqueness
3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide is unique due to the presence of the imidazolium ring, which imparts additional stability and versatility in forming coordination complexes. The ethyl group also provides a degree of hydrophobicity, which can influence the solubility and reactivity of the compound.
Propiedades
Fórmula molecular |
C13H13BrN2O4 |
|---|---|
Peso molecular |
341.16 g/mol |
Nombre IUPAC |
2-(3-ethylimidazol-3-ium-1-yl)terephthalic acid;bromide |
InChI |
InChI=1S/C13H12N2O4.BrH/c1-2-14-5-6-15(8-14)11-7-9(12(16)17)3-4-10(11)13(18)19;/h3-8H,2H2,1H3,(H-,16,17,18,19);1H |
Clave InChI |
BJUFSOKCXJAQKF-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)


![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)


![N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide](/img/structure/B12815398.png)


![3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12815413.png)
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815418.png)
